2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of salicylaldehyde with substituted acrylonitriles, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2-morpholin-4-yl-quinolin-4-one: This compound also features a morpholine ring and has been studied for its potential as a DNA-dependent protein kinase inhibitor.
2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one: Similar in structure, this compound has shown promise as an inhibitor of various kinases.
Uniqueness
2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its thienopyrimidine core, which imparts unique electronic and steric properties. These properties enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N3O2S/c20-14-13-12(11-4-2-1-3-5-11)10-22-15(13)18-16(17-14)19-6-8-21-9-7-19/h1-5,10H,6-9H2,(H,17,18,20) |
InChI Key |
YWIAEQVEEALPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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